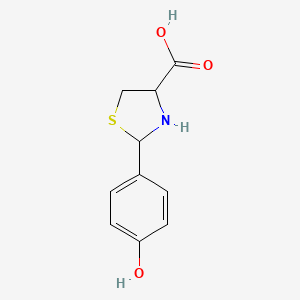

2-(4-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Beschreibung

2-(4-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative characterized by a 4-hydroxyphenyl substituent at the 2-position of the thiazolidine ring. This compound is synthesized via the condensation of L-cysteine with 4-hydroxybenzaldehyde under mild acidic conditions, forming a stable five-membered heterocyclic structure . Key physicochemical properties include a melting point of 161–164°C (consistent with literature values) and distinct NMR signals (e.g., δ 9.563 ppm for the phenolic -OH group) . Its stereochemistry is defined as (4R) in some derivatives, highlighting the role of chirality in biological activity .

Eigenschaften

IUPAC Name |

2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3S/c12-7-3-1-6(2-4-7)9-11-8(5-15-9)10(13)14/h1-4,8-9,11-12H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWPYJYQNZHPNGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10316422 | |

| Record name | 2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10316422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69588-11-0 | |

| Record name | NSC303515 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303515 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10316422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Thiazolidine derivative 1 can be synthesized through various methods, including multicomponent reactions, click reactions, and nano-catalysis. One common approach involves the condensation of cysteamine with aldehydes under physiological conditions . This reaction is efficient and does not require a catalyst, making it suitable for bioorthogonal applications .

Industrial Production Methods: In industrial settings, thiazolidine derivatives are often produced using green chemistry principles to improve yield, purity, and selectivity. Methods such as solvent-free reactions and the use of ionic liquids as catalysts have been employed to achieve high yields and cleaner reaction profiles .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Thiazolidin-Derivat 1 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann Thiazolidin-Derivate in Sulfoxide oder Sulfone umwandeln.

Reduktion: Reduktionsreaktionen können zur Bildung von Dihydrothiazolidinen führen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden häufig verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden in Substitutionsreaktionen eingesetzt.

Wichtigste Produkte:

Oxidation: Sulfoxide und Sulfone.

Reduktion: Dihydrothiazolidine.

Substitution: Verschiedene substituierte Thiazolidin-Derivate.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that thiazolidine derivatives exhibit significant antibacterial and antifungal activities. For instance, studies have shown that 2-(4-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid can inhibit the growth of various bacterial strains by interfering with their metabolic pathways. The compound's mechanism includes the inhibition of bacterial enzymes such as MurB, which is essential for cell wall synthesis .

Anticancer Effects

The compound has demonstrated cytotoxic effects against several cancer cell lines. In vitro studies reveal that it possesses a low IC50 value, indicating high potency against cancer cells. For example, derivatives of thiazolidine-4-carboxylic acid have been shown to induce apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction .

Zebrafish Model

A notable study utilized zebrafish to assess the ultrastructural effects of this compound on testicular tissue. The results indicated that exposure to the compound led to significant mitochondrial degeneration and vacuolization in Sertoli and spermatogenic cells. This suggests potential reproductive toxicity and developmental delays in gametogenesis .

Synthesis and Characterization

The synthesis of this compound involves reacting l-cysteine with substituted benzaldehydes under specific conditions. The resulting product has been characterized using various spectroscopic methods, confirming its molecular structure and purity .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications at the phenolic or thiazolidine moieties can enhance its efficacy as an antibacterial or anticancer agent. Molecular docking studies have been employed to predict interactions with target proteins, facilitating the design of more potent derivatives .

Summary of Findings

Wirkmechanismus

The mechanism of action of thiazolidine derivative 1 involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, thiazolidine derivatives can modulate signaling pathways involved in inflammation and cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Thiazolidine Derivatives

Thiazolidine-4-carboxylic acids exhibit diverse biological activities depending on substituents at the 2-position. Below is a comparative analysis of structurally related compounds:

Impact of Substituent Position and Electronic Effects

- Hydroxyl Group Position: The 4-hydroxyphenyl derivative exhibits stronger antioxidant and tyrosinase inhibitory activity than its 2-hydroxyphenyl counterpart. This is attributed to better resonance stabilization of the phenolic -OH group in the para position, enhancing radical scavenging capacity .

- Electron-Withdrawing Groups : Nitro-substituted derivatives (e.g., 2-(4-nitrophenyl)) show enhanced antibacterial activity due to increased electrophilicity, facilitating interactions with bacterial cell membranes .

- Steric and Stereochemical Effects : The (4R) configuration in certain derivatives improves binding to enzymatic targets, as seen in studies on chiral thiazolidines .

Pharmacological Activities

- Antimicrobial Activity : Nitro-substituted derivatives outperform hydroxyl- and methoxy-substituted analogs against methicillin-resistant Staphylococcus aureus (MRSA), with zones of inhibition comparable to ciprofloxacin (Table 2) .

- Antioxidant Potential: The 4-hydroxyphenyl derivative demonstrates superior radical scavenging (IC₅₀: 12.3 μM) compared to methoxy-substituted analogs, aligning with the phenolic -OH group’s role in redox reactions .

Table 2: Antimicrobial Activity Against MRSA

| Compound | Zone of Inhibition (mm) | Reference |

|---|---|---|

| 2-(4-Nitrophenyl) derivative | 22 | |

| 2-(4-Hydroxyphenyl) derivative | 8 | |

| Ciprofloxacin (Control) | 25 |

Biologische Aktivität

2-(4-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a compound of interest due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a thiazolidine ring with a hydroxyl group on the phenyl moiety, contributing to its biological activity. The structural formula is represented as follows:

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The hydroxyl group can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity. This has implications for various metabolic pathways.

- Antioxidant Properties : The compound has demonstrated the ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress .

- Cell Proliferation Modulation : Studies indicate that it may influence cell proliferation rates in various cell lines, suggesting potential applications in cancer therapy .

Antimicrobial Activity

Research has shown that thiazolidine derivatives exhibit significant antimicrobial properties. In vitro studies reveal that this compound effectively inhibits the growth of several bacterial strains and fungi.

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 10 |

| Candida albicans | 18 | 15 |

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects. In animal models, it reduced levels of pro-inflammatory cytokines and inhibited inflammatory pathways.

Anticancer Potential

Recent studies have explored the anticancer effects of this compound on various cancer cell lines. Notably:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values : The half-maximal inhibitory concentration (IC50) values ranged from 20 to 50 µM across different cell lines, indicating moderate potency.

Case Studies

-

Zebrafish Model :

A study assessed the effects of the compound on zebrafish testicular tissue. Exposure to varying concentrations (0.2 mM, 0.4 mM, 0.6 mM) led to ultrastructural changes in Sertoli cells, including mitochondrial degeneration and increased autophagic vacuoles. These findings suggest potential reproductive toxicity at higher doses . -

Oxidative Stress Defense :

Another investigation highlighted the role of the compound in enhancing trophozoite growth in cultures while reducing intracellular ROS levels. This suggests its potential use in therapies aimed at oxidative stress-related conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 2-(4-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid?

- Methodological Answer : Synthesis of thiazolidine-carboxylic acid derivatives typically involves condensation reactions between 4-hydroxyphenyl precursors (e.g., 4-hydroxybenzaldehyde) and cysteine derivatives, followed by cyclization. For example, analogous compounds utilize catalysts like palladium or copper in solvents such as DMF or toluene . Characterization via NMR (1H, 13C) and mass spectrometry is critical to confirm structural integrity. Cross-referencing spectral data with authoritative databases like NIST ensures accuracy .

Q. How should researchers handle safety and stability concerns during experimentation?

- Methodological Answer : Based on safety data for structurally related thiazolidines, personal protective equipment (PPE) such as nitrile gloves, goggles, and lab coats is essential. Store the compound in a cool, dry environment (< -20°C for long-term stability). In case of exposure, follow SDS guidelines for skin/eye rinsing and consult medical professionals .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) resolves the thiazolidine ring and hydroxyphenyl substituents. High-resolution mass spectrometry (HRMS) confirms molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch). Compare results with published data for analogous compounds to validate findings .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of thiazolidine-4-carboxylic acid derivatives?

- Methodological Answer : Discrepancies may arise from variations in purity, enantiomeric composition, or assay conditions. To address this:

- Perform rigorous purification (e.g., HPLC, recrystallization) and quantify purity via chromatographic methods.

- Standardize bioassays (e.g., enzyme inhibition, cytotoxicity) using positive controls and replicate experiments.

- Investigate stereochemical effects using enantiomerically pure samples, as small structural changes in thiazolidines significantly impact activity .

Q. What strategies optimize enantiomeric purity during synthesis?

- Methodological Answer : Enantioselective synthesis can be achieved using chiral auxiliaries or catalysts. For example, asymmetric hydrogenation of intermediate Schiff bases or kinetic resolution via enzymatic methods. Monitor enantiomeric excess (ee) using chiral HPLC or polarimetry. Evidence from related thiazolidines suggests that resolving agents like L-proline derivatives may improve stereochemical outcomes .

Q. How to design stability studies under varying pH and temperature conditions?

- Methodological Answer :

- Experimental Design : Prepare buffer solutions (pH 1–12) and incubate the compound at 25°C, 40°C, and 60°C. Sample aliquots at intervals (0, 7, 14 days).

- Analysis : Use HPLC to quantify degradation products. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life.

- Reference Standards : Compare degradation profiles with structurally stable analogs (e.g., 3-(4-hydroxyphenyl)adamantane-1-carboxylic acid) to identify vulnerable functional groups .

Q. What computational approaches predict the compound’s reactivity or binding affinity?

- Methodological Answer : Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (e.g., AutoDock Vina) evaluates binding to target proteins (e.g., enzymes in metabolic pathways). Validate predictions with in vitro assays, using analogs like biphenyl-4-carboxylic acid as benchmarks .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility and bioavailability?

- Methodological Answer :

- Solubility : Re-measure solubility in buffered solutions (e.g., PBS, DMSO) using nephelometry or UV-Vis spectroscopy. Compare with analogs (e.g., 2-phenyl-1,3-thiazole-4-carboxylic acid) to identify substituent effects .

- Bioavailability : Conduct parallel artificial membrane permeability assays (PAMPA) and in vivo pharmacokinetic studies. Adjust formulation (e.g., prodrug strategies) to enhance absorption.

Tables for Key Data

| Property | Method | Reference Compound | Key Insight |

|---|---|---|---|

| Synthetic Yield | Catalytic cyclization | 6-(4-Chlorophenyl)oxazolo-pyridine | Palladium catalysts improve cyclization |

| Enantiomeric Purity | Chiral HPLC | (4R)-tetramethyl-thiazolidine | L-proline derivatives enhance ee |

| Stability (pH 7.4, 25°C) | Accelerated degradation | 3-(4-Hydroxyphenyl)adamantane acid | Carboxylic acid group prone to hydrolysis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.